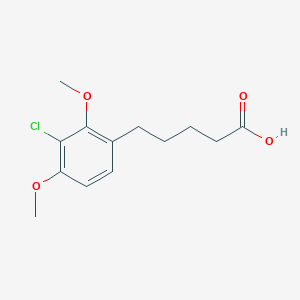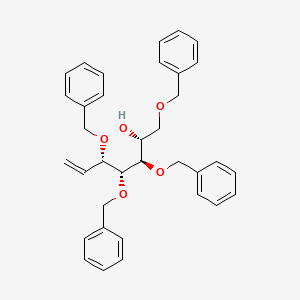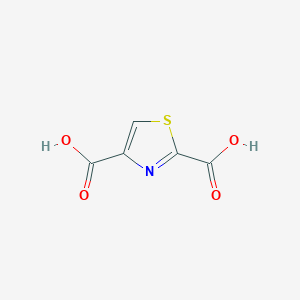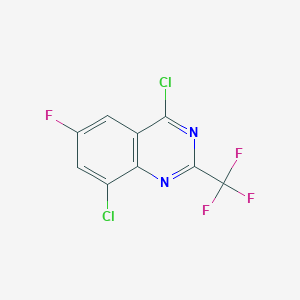
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a nicotinic acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 2,6-dichloro-5-fluoro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Methyl nicotinate
Uniqueness
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinate structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H6Cl2FNO2 |
|---|---|
Peso molecular |
238.04 g/mol |
Nombre IUPAC |
methyl 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-3-4(8(13)14-2)6(9)12-7(10)5(3)11/h1-2H3 |
Clave InChI |
CQNZEMNHUKNTQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

